

Solubility Profile & Process Engineering Guide: 4-Iodo-1-(oxolan-3-yl)-1H-pyrazole

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Compound of Interest

Compound Name: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

CAS No.: 1344092-28-9

Cat. No.: B3232671

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CAS: 950176-27-9 | Molecular Formula: C₇H₉IN₂O | MW: 264.06 g/mol [1][2]

Part 1: Chemical Identity & Physicochemical Grounding

Structural Analysis & Solubility Drivers

To predict and manipulate the solubility of **4-iodo-1-(oxolan-3-yl)-1H-pyrazole**, one must deconstruct its molecular architecture.[2][3] Unlike its parent compound (4-iodopyrazole), this derivative lacks a hydrogen bond donor (N-H), which fundamentally alters its solvation thermodynamics.[2]

- The Pyrazole Core (Aromatic/Polar): The nitrogen at position 2 (N2) retains a lone pair capable of accepting hydrogen bonds, making the molecule receptive to polar protic solvents (e.g., Methanol).
- The Iodine Substituent (Lipophilic/Polarizable): The large, soft iodine atom at position 4 increases London dispersion forces. This enhances solubility in chlorinated solvents (DCM, Chloroform) and polarizable aprotic solvents (DMSO).[2]

- The Oxolan-3-yl (Tetrahydrofuran) Moiety: This saturated ether ring adds lipophilicity () while the ether oxygen acts as a weak hydrogen bond acceptor.[2][3] This "amphiphilic" tail provides compatibility with ethers (THF, MTBE) and esters (Ethyl Acetate).[2]

Predicted Solubility Matrix

Based on structural analogs and calculated physicochemical properties (

, Dipole Moment).

Solvent Class	Representative Solvents	Predicted Solubility	Process Implication
Polar Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	Preferred for cross-coupling reactions (Suzuki, Sonogashira).[2][3]
Chlorinated	Dichloromethane (DCM), Chloroform	High (>100 mg/mL)	Excellent for extraction and transport; poor for crystallization.[2][3]
Esters/Ethers	Ethyl Acetate, THF, MTBE	High to Moderate	Ideal for reaction workup and silica gel chromatography loading.[3]
Polar Protic	Methanol, Ethanol, IPA	Moderate (Heating req.)	Critical: Best candidates for recrystallization (high T solubility, low ambient solubility).[3]
Aliphatic HC	Hexane, Heptane, Cyclohexane	Low / Insoluble	Use as an anti-solvent to force precipitation. [3]
Aqueous	Water, PBS	Insoluble (<0.1 mg/mL)	The compound will partition into the organic phase during biphasic workups.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Screen

Use this protocol to determine exact saturation limits for your specific batch.[2]

Objective: Define the saturation point (

) in key process solvents.

- Preparation: Weigh 50 mg of **4-iodo-1-(oxolan-3-yl)-1H-pyrazole** into a 4 mL HPLC vial.
- Titration: Add solvent in 100 µL increments at 25°C.
- Agitation: Vortex for 30 seconds after each addition.
- Observation:
 - Clear Solution: Soluble.[\[2\]](#)[\[4\]](#)[\[5\]](#) Calculate [\[2\]](#)
 - Turbid/Solid Persists: Continue addition.
- Limit Test: If solid remains after 2.0 mL (Solubility < 25 mg/mL), heat to 50°C.
 - Dissolves on Heat: Potential crystallization solvent.[\[2\]](#)
 - Remains Solid: Anti-solvent candidate.[\[2\]](#)

Protocol B: Recrystallization Solvent Selection

The "Golden Triangle" method for purifying pyrazole intermediates.[\[2\]](#)

Logic: The N-substituted pyrazole often carries trace iodine or unreacted pyrazole impurities.[\[2\]](#)

A dual-solvent system is required.[\[2\]](#)

- Primary Solvent (Dissolver): Isopropanol (IPA) or Ethyl Acetate.[\[2\]](#)
- Anti-Solvent (Precipitator): Heptane.[\[2\]](#)

Workflow:

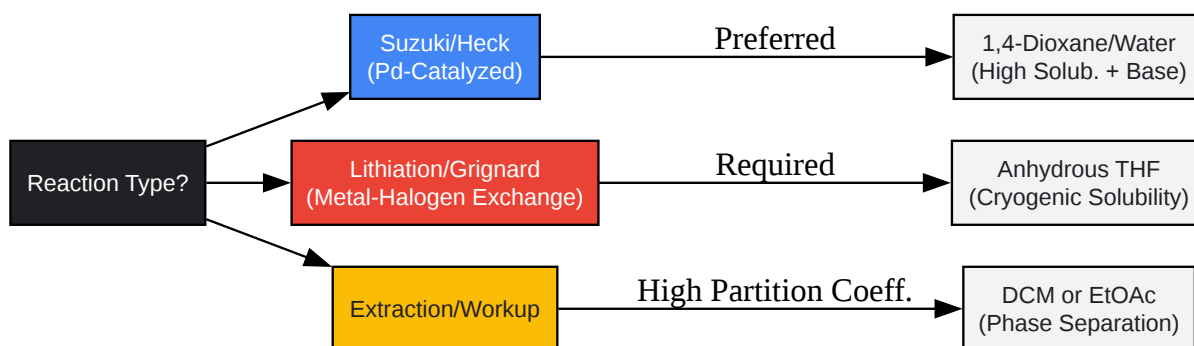
- Dissolve crude solid in minimal hot IPA (
-)

- Add hot Heptane dropwise until persistent turbidity is observed.
- Add 1-2 drops of hot IPA to clear the solution.
- Allow slow cooling to Room Temp
- Validation: Check purity via HPLC; 4-iodopyrazole impurities usually stay in the mother liquor.[2]

Part 3: Process Engineering & Visualizations

Solvent Decision Matrix for Synthesis

The solubility profile dictates the reaction medium for common downstream transformations (e.g., C-C bond formation).[3]

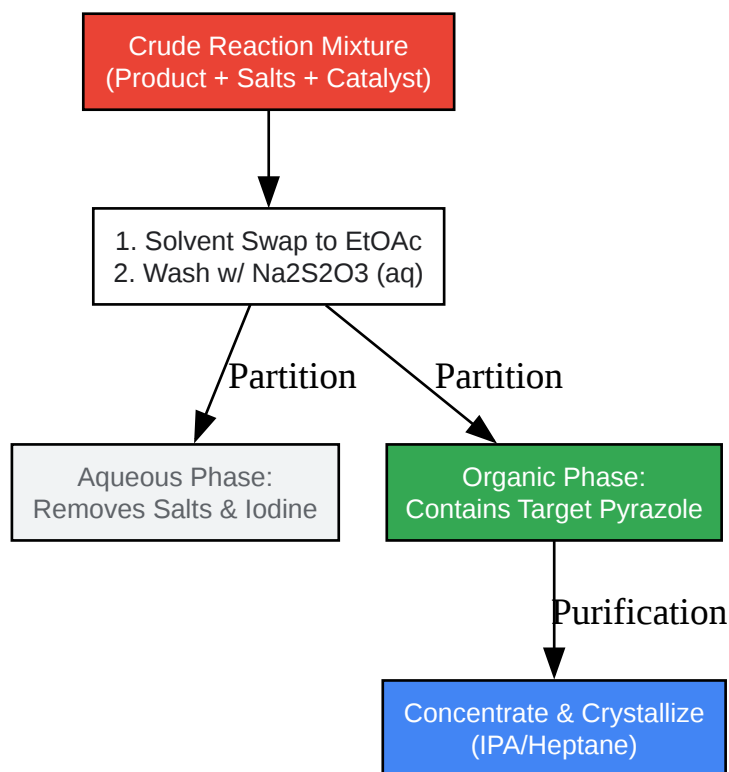


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Figure 1: Decision matrix for solvent selection based on reaction type and compound solubility. [2][3]

Solubility-Driven Purification Workflow

This diagram illustrates how to leverage the solubility differential between the product and common impurities (iodine, inorganic salts).



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Figure 2: Purification workflow leveraging the insolubility of the target in water and high solubility in EtOAc.[2][3]

Part 4: Safety & Handling (SDS Highlights)

- Inhalation Hazard: As a halogenated heterocycle, dust inhalation may cause respiratory irritation.[3] Use a fume hood when handling the solid.[2]
- Skin Absorption: High solubility in DMSO implies potential for transdermal transport.[2] Double-gloving (Nitrile) is recommended when using polar aprotic solvents.[2]
- Stability: 4-Iodopyrazoles are generally stable but can liberate iodine () upon prolonged exposure to light.[2] Store in amber vials at .[2]

References

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